1,4-Dibromo-2,3-butanediol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

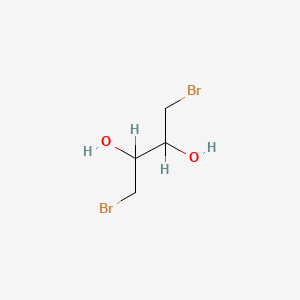

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromobutane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOWDQAHYPSENAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CBr)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861852 | |

| Record name | 1,4-Dibromobutane-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14396-65-7, 15410-44-3 | |

| Record name | 2,3-Butanediol, 1,4-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014396657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14396-65-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibromo-L-(+)-threitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dibromobutane-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dibromo-2,3-butanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to meso-2,3-Dibromo-1,4-butanediol

An In-depth Analysis of Structure, Synthesis, and Application for Research and Development Professionals

Executive Summary

(2R,3S)-rel-2,3-Dibromo-1,4-butanediol, systematically known as meso-2,3-dibromobutane-1,4-diol, is a bifunctional organic compound of significant interest in advanced organic synthesis and medicinal chemistry. Despite possessing two stereocenters, its inherent symmetry renders it an achiral meso compound. This unique structural feature, combined with the reactivity of its vicinal dibromides and primary hydroxyl groups, makes it a versatile and valuable building block for constructing complex molecular architectures. This guide provides a detailed exploration of its stereochemical structure, discusses the mechanistic basis for its stereoselective synthesis, outlines a robust laboratory-scale protocol, and examines its applications as a precursor to chiral epoxides and other heterocyclic systems pivotal in drug discovery.

Introduction: The Strategic Value of a Symmetrical Synthon

In the landscape of drug development and complex molecule synthesis, the precise control of stereochemistry is paramount. Chiral synthons, or building blocks, are the foundational elements that enable the construction of enantiomerically pure targets. (2R,3S)-rel-2,3-Dibromo-1,4-butanediol presents a fascinating case; it is a product of stereocontrolled synthesis and serves as a precursor to valuable chiral molecules, yet it is achiral itself.[1] Its utility stems from its predictable reactivity and the strategic placement of its functional groups: two primary alcohols available for oxidation or derivatization, and two secondary bromides that act as effective leaving groups in nucleophilic substitution reactions.[1] Understanding the nuances of its structure is the first step toward leveraging its synthetic potential.

Elucidation of Molecular Structure

A thorough grasp of the molecule's identity and three-dimensional arrangement is critical for predicting its reactivity and behavior in chemical systems.

Chemical Identity

The compound is unambiguously identified by the following descriptors:

| Property | Identifier | Source |

| IUPAC Name | (2S,3R)-2,3-dibromobutane-1,4-diol | PubChem[2] |

| Common Name | meso-2,3-Dibromo-1,4-butanediol | |

| Synonym | (2R,3S)-rel-2,3-Dibromo-1,4-butanediol | Benchchem[1] |

| CAS Number | 76818-94-5 | Benchchem, PubChem[1][2] |

| Molecular Formula | C₄H₈Br₂O₂ | PubChem[2][3] |

| Molecular Weight | 247.91 g/mol | PubChem[2] |

| InChIKey | OXYNQEOLHRWEPE-ZXZARUISSA-N | PubChem[2] |

Stereochemistry Explained: The meso Configuration

The core structural feature of this molecule is its stereochemistry. The butane backbone contains two stereocenters at positions C2 and C3.

-

Stereocenters: C2 is bonded to H, Br, CH₂OH, and the C3-carbon group. C3 is similarly bonded to H, Br, CH₂OH, and the C2-carbon group.

-

Configuration: The designation (2R,3S) or its equivalent enantiomeric description (2S,3R) indicates that the two stereocenters have opposite configurations.

-

Symmetry: Due to the symmetrical substitution at C1 and C4 (both are -CH₂OH groups), a plane of symmetry exists that bisects the C2-C3 bond. This internal symmetry means the molecule is superimposable on its mirror image, and it is therefore achiral.

-

Meso Compound: An achiral compound that has stereocenters is defined as a meso compound. This distinguishes it from the chiral diastereomers, (2R,3R)- and (2S,3S)-2,3-dibromo-1,4-butanediol, which form a pair of enantiomers.[1] The rel (relative) notation in the synonym (2R,3S)-rel- indicates the relative orientation of the substituents on the two stereocenters.

Structural Visualization

The following diagram illustrates the meso structure, highlighting the internal plane of symmetry that renders the molecule achiral.

Caption: Molecular structure of meso-2,3-dibromo-1,4-butanediol.

Synthesis and Mechanistic Insights

The synthesis of meso-2,3-dibromo-1,4-butanediol is a classic example of stereoselective addition to an alkene. The stereochemistry of the final product is directly controlled by the geometry of the starting material and the reaction mechanism.

Primary Synthetic Route: Stereoselective Bromination of (Z)-2-Butene-1,4-diol

The most common and efficient laboratory preparation involves the electrophilic addition of bromine (Br₂) to (Z)-2-butene-1,4-diol (also known as cis-2-butene-1,4-diol).[1]

Causality of Substrate Choice: The selection of the (Z)-alkene is crucial. The reaction proceeds via an anti-addition mechanism, where the two bromine atoms add to opposite faces of the double bond. Starting with the (Z)-isomer and performing an anti-addition exclusively yields the meso diastereomer. Conversely, using the (E)- or trans-isomer would result in the racemic mixture of the (2R,3R) and (2S,3S) enantiomers.

Mechanism: The Bromonium Ion Intermediate The reaction is initiated by the attack of the electron-rich π-bond of the alkene on a bromine molecule. This does not proceed through a simple carbocation, which would allow for bond rotation and loss of stereochemical information. Instead, it forms a cyclic bromonium ion intermediate.[1]

-

Formation of Bromonium Ion: The alkene double bond attacks Br₂, displacing a bromide ion (Br⁻) and forming a three-membered ring containing a positively charged bromine atom. This shields one face of the original double bond.

-

Nucleophilic Attack: The displaced bromide ion (Br⁻) then acts as a nucleophile, attacking one of the two carbons of the cyclic intermediate. This attack must occur from the opposite face of the bromonium ion ring (a backside attack), forcing the ring to open.

This two-step sequence ensures that the two bromine atoms are added to opposite sides of the carbon-carbon bond, defining the reaction as an anti-addition and leading to the observed (2R,3S) relative stereochemistry.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol is a self-validating system for the synthesis of meso-2,3-dibromo-1,4-butanediol.

Materials:

-

(Z)-2-Butene-1,4-diol

-

Bromine (Br₂)

-

Dichloromethane (DCM) or another suitable inert solvent

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Separatory funnel, round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve (Z)-2-butene-1,4-diol (1.0 eq) in dichloromethane. Cool the flask in an ice bath to 0 °C.

-

Bromine Addition: Prepare a solution of bromine (1.0 eq) in dichloromethane and place it in the addition funnel. Add the bromine solution dropwise to the stirring diol solution over 30-60 minutes. Maintain the temperature at 0 °C. The characteristic red-brown color of bromine should disappear as it reacts. The addition is complete when a faint orange color persists.

-

Quenching: Once the addition is complete, allow the reaction to stir for an additional 30 minutes at 0 °C. Quench the reaction by slowly adding saturated aqueous sodium thiosulfate until the solution becomes colorless, indicating that all excess bromine has been consumed.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure meso-2,3-dibromo-1,4-butanediol as a crystalline solid.

Workflow Visualization

Caption: Stereoselective synthesis of the target meso-diol.

Applications in Drug Development & Organic Synthesis

The synthetic utility of meso-2,3-dibromo-1,4-butanediol lies in its bifunctional nature, providing multiple avenues for molecular elaboration.

-

Precursor to Chiral Epoxides: Treatment of the diol with a base can induce an intramolecular Williamson ether synthesis. Because the hydroxyl groups and bromine atoms are in an anti configuration, this cyclization proceeds readily. Deprotonation of one hydroxyl group allows it to perform an intramolecular SN2 attack on the adjacent carbon, displacing the bromide and forming an epoxide. The resulting 2,3-epoxy-1,4-butanediol is a valuable chiral intermediate.

-

Nucleophilic Substitution Reactions: The secondary bromine atoms are excellent leaving groups for SN2 reactions.[1] This allows for the introduction of a wide variety of nucleophiles (e.g., azides, cyanides, thiols, amines) with inversion of stereochemistry. Performing this sequentially can lead to highly functionalized and stereochemically complex acyclic molecules.

-

Formation of Heterocycles: The 1,4-diol and 2,3-dibromo functionalities make this compound an ideal starting material for the synthesis of various five- and six-membered heterocyclic systems, which are common scaffolds in pharmaceutical compounds.

Safety and Handling

As with all halogenated organic compounds, appropriate safety precautions must be observed.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Measures: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

(2R,3S)-rel-2,3-Dibromo-1,4-butanediol is more than a simple di-halogenated diol; it is a product of precise stereocontrol and a tool for creating further stereochemical complexity. Its meso nature, arising from the combination of two opposing stereocenters and molecular symmetry, is a key structural feature. A deep understanding of the anti-addition mechanism used in its synthesis from (Z)-2-butene-1,4-diol is essential for any scientist aiming to produce it efficiently. For drug development professionals and synthetic chemists, this compound remains a versatile and powerful building block for accessing chiral epoxides, functionalized diols, and complex heterocyclic systems.

References

A Comprehensive Technical Guide to the Synthesis of 1,4-Dibromo-2,3-butanediol from 2-butene-1,4-diol

Abstract

This technical guide provides an in-depth exploration of the synthesis of 1,4-dibromo-2,3-butanediol, a valuable bifunctional building block in advanced organic synthesis. The primary focus is the electrophilic addition of bromine to 2-butene-1,4-diol. This document elucidates the underlying reaction mechanism, including critical stereochemical considerations, and presents a detailed, field-proven experimental protocol. Causality behind specific procedural steps is explained to empower researchers with a deeper understanding of the synthesis. Furthermore, this guide includes comprehensive safety protocols for handling hazardous reagents, methods for product characterization, and visual aids in the form of diagrams to illustrate both the chemical transformation and the experimental workflow. This content is designed for researchers, scientists, and professionals in drug development who require a robust and reliable method for preparing this versatile chemical intermediate.

Introduction: The Strategic Value of this compound

This compound is a chiral synthon of significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its utility stems from its bifunctional nature, possessing both hydroxyl (-OH) and bromo (-Br) groups on a flexible four-carbon backbone.[1] The bromine atoms serve as excellent leaving groups, rendering the C2 and C3 positions susceptible to nucleophilic substitution, while the primary alcohol functionalities at C1 and C4 can be readily oxidized, esterified, or converted into ethers.[1] This dual reactivity allows for controlled, stepwise modifications, making it an essential precursor for constructing complex molecules, including chiral epoxides and various heterocyclic systems.[1]

The most common and stereoselective laboratory preparation involves the electrophilic addition of molecular bromine to the carbon-carbon double bond of 2-butene-1,4-diol.[1] This guide provides a comprehensive framework for executing this synthesis, emphasizing scientific integrity, safety, and reproducibility.

Reaction Mechanism and Stereochemical Control

The bromination of an alkene is a classic example of electrophilic addition. The reaction between 2-butene-1,4-diol and bromine proceeds through a well-established mechanism that dictates the stereochemical outcome of the product.

The Bromonium Ion Intermediate

The reaction is initiated when the electron-rich π-bond of the alkene attacks a bromine molecule (Br₂). The approaching alkene induces a dipole in the nonpolar Br-Br bond, making the proximal bromine atom electrophilic.[2][3] This leads to the formation of a cyclic, three-membered intermediate known as a bromonium ion, with the positive charge localized on the bromine atom, and the simultaneous release of a bromide ion (Br⁻).[2][3][4][5][6]

Anti-Addition and Stereospecificity

The cyclic structure of the bromonium ion is crucial as it shields one face of the original double bond. Consequently, the bromide ion (Br⁻) can only attack from the opposite face in an Sₙ2-like manner.[3][5][7] This is known as anti-addition , where the two bromine atoms are added to opposite sides of the carbon-carbon bond.

This mechanism makes the reaction highly stereospecific : the stereochemistry of the starting alkene directly determines the stereochemistry of the product.[3][7]

-

Starting with (E)-2-butene-1,4-diol (trans): Anti-addition results in the formation of a meso compound, (2R,3S)-1,4-dibromo-2,3-butanediol.

-

Starting with (Z)-2-butene-1,4-diol (cis): Anti-addition results in a racemic mixture of two enantiomers, (2R,3R)- and (2S,3S)-1,4-dibromo-2,3-butanediol.[6][7]

The following diagram illustrates the mechanism for the more common trans-isomer.

A Validated Experimental Protocol

This protocol is designed for robustness and safety. Adherence to the specified conditions and precautions is critical for a successful outcome.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| (E)-2-butene-1,4-diol | Starting material |

| Molecular Bromine (Br₂) | Brominating agent |

| Dichloromethane (CH₂Cl₂), anhydrous | Reaction solvent |

| Sodium Thiosulfate (Na₂S₂O₃) solution, 1 M | Quenching excess bromine |

| Sodium Bicarbonate (NaHCO₃) solution, saturated | Neutralization |

| Brine (saturated NaCl solution) | Aqueous wash |

| Magnesium Sulfate (MgSO₄), anhydrous | Drying agent |

| Absolute Ethanol | Recrystallization solvent |

| Round-bottom flask (250 mL) | Reaction vessel |

| Magnetic stirrer and stir bar | Homogeneous mixing |

| Dropping funnel | Controlled addition of bromine |

| Ice-water bath | Temperature control |

| Separatory funnel | Liquid-liquid extraction |

| Rotary evaporator | Solvent removal |

| Buchner funnel and filter flask | Product filtration |

Critical Safety Precautions

Bromine is extremely hazardous. It is highly corrosive, toxic upon inhalation and contact, and dangerous for the environment.[8][9] All operations involving liquid bromine or its concentrated solutions must be performed in a certified chemical fume hood.[9][10]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and a face shield. Use heavy-duty, chemically resistant gloves (e.g., nitrile); do not use thin disposable gloves.[9][10]

-

Spill Management: Keep a container of 1 M sodium thiosulfate solution readily accessible to neutralize any bromine spills.[9]

-

First Aid:

-

Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes and seek immediate medical attention.[10][11] Remove contaminated clothing.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[10][12] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air immediately.[11] If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Step-by-Step Synthesis Procedure

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8.81 g (0.10 mol) of (E)-2-butene-1,4-diol in 100 mL of anhydrous dichloromethane.

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.[1] Maintaining this low temperature is crucial to minimize side reactions.[1]

-

Bromine Addition: In a dropping funnel, carefully add 5.1 mL (16.0 g, 0.10 mol) of liquid bromine. Perform this step in a fume hood. Slowly add the bromine to the stirred diol solution dropwise over a period of 30-45 minutes. The characteristic red-brown color of bromine should dissipate upon addition as it is consumed in the reaction.[2]

-

Reaction Completion: Once the addition is complete, a faint orange-yellow color may persist. Allow the reaction mixture to stir in the ice bath for an additional 30 minutes.

-

Quenching: Slowly add 1 M sodium thiosulfate solution dropwise until the mixture becomes colorless, indicating that all excess bromine has been neutralized.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Drying and Isolation: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator. The crude product will be a pale yellow or off-white solid.

-

Purification: Recrystallize the crude solid from absolute ethanol to yield the final product as a white crystalline solid.[1]

-

Final Drying: Dry the crystals under vacuum, weigh the final product, and calculate the percent yield. Under optimized conditions, yields can range from 68-72%.[1]

Experimental Workflow Diagram

Data, Characterization, and Validation

Quantitative Data Summary

| Compound | Molar Mass ( g/mol ) | Amount | Moles (mol) | Equivalents |

| (E)-2-butene-1,4-diol | 88.11 | 8.81 g | 0.10 | 1.0 |

| Bromine (Br₂) | 159.81 | 5.1 mL (16.0 g) | 0.10 | 1.0 |

| This compound | 247.91 | (Theoretical: 24.79 g) | 0.10 | 1.0 |

Product Characterization

The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.

| Analysis Method | Expected Result |

| Appearance | White crystalline solid |

| Melting Point | 88-90 °C (literature value)[13] |

| ¹H NMR (CDCl₃) | Signals corresponding to -CH₂Br, -CH(Br)-, and -OH protons with appropriate splitting patterns. |

| ¹³C NMR (CDCl₃) | Two signals expected due to the meso compound's plane of symmetry: one for the equivalent -CH₂Br carbons and one for the equivalent -CH(Br)- carbons. |

| IR Spectroscopy (KBr) | Broad absorption band around 3300-3400 cm⁻¹ (O-H stretch), absorptions in the 2850-3000 cm⁻¹ region (C-H stretch), and strong absorptions in the 500-700 cm⁻¹ region (C-Br stretch). |

Field Insights: The "Why" Behind the "How"

-

Rationale for Low Temperature: The bromination of alkenes is an exothermic reaction. Conducting the reaction at 0-5 °C provides critical kinetic control, suppressing potential side reactions such as oxidation of the alcohol groups or further substitution reactions that could lower the yield and purity of the desired product.[1]

-

Importance of Anhydrous Solvent: The use of an anhydrous solvent like dichloromethane is a deliberate choice to prevent the formation of bromohydrin byproducts.[1] If water is present, it can act as a nucleophile and compete with the bromide ion in attacking the bromonium ion intermediate, leading to the incorporation of a hydroxyl group instead of a second bromine atom.[4]

-

The Protocol as a Self-Validating System: This experimental design incorporates several internal checks. The visual disappearance of the bromine color provides real-time feedback on the reaction's progress.[2] Quenching excess bromine ensures a clean and safe work-up. Finally, the melting point of the recrystallized product serves as a rapid and reliable confirmation of both identity and purity, as significant impurities will depress and broaden the melting range.[14]

References

- 1. (2R,3S)-rel-2,3-Dibromo-1,4-butanediol | RUO | Supplier [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]

- 5. ladykeanecollege.edu.in [ladykeanecollege.edu.in]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Bromine handling and safety | DOCX [slideshare.net]

- 9. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 11. Bromine | Chemical Emergencies | CDC [cdc.gov]

- 12. carlroth.com [carlroth.com]

- 13. 2,3-Dibromo-1,4-butanediol|lookchem [lookchem.com]

- 14. researchgate.net [researchgate.net]

1,4-Dibromo-2,3-butanediol as a chiral building block

An In-depth Technical Guide: 1,4-Dibromo-2,3-butanediol as a Versatile Chiral Building Block

Authored by: A Senior Application Scientist

Abstract

This compound is a bifunctional organic compound that serves as a highly valuable and versatile chiral building block in advanced organic synthesis.[1] Its structure, featuring two stereocenters, primary hydroxyl groups, and secondary bromine atoms, offers a rich platform for a multitude of stereoselective transformations. This guide provides an in-depth exploration of the stereochemistry, stereoselective synthesis, and key applications of this compound, offering field-proven insights for researchers, chemists, and professionals in drug development. We will delve into the causality behind synthetic strategies and present self-validating protocols to empower your research endeavors.

The Strategic Advantage of this compound in Synthesis

In the landscape of asymmetric synthesis, the selection of the right starting material is paramount. This compound emerges as a strategic asset due to its inherent bifunctionality. The presence of both hydroxyl (-OH) and bromo (-Br) groups on a compact four-carbon backbone allows for a diverse range of chemical modifications.[1][2] The bromine atoms act as excellent leaving groups, predisposing the molecule to nucleophilic substitution reactions, while the primary alcohols are amenable to oxidation, esterification, or etherification.[1] This orthogonal reactivity is the cornerstone of its utility, enabling chemists to construct complex molecular architectures with precise control over stereochemistry.

Unraveling the Stereochemistry

The this compound molecule possesses two chiral centers at the C2 and C3 positions. This structural feature gives rise to three distinct stereoisomers: a pair of enantiomers, (2R,3R)- and (2S,3S)-1,4-dibromo-2,3-butanediol, and an achiral meso compound, (2R,3S)-1,4-dibromo-2,3-butanediol.[3] The specific spatial arrangement of the substituents in each isomer dictates its chiroptical properties and, more importantly, its reactivity in stereospecific reactions.[3] A comprehensive understanding of this stereochemistry is therefore essential for its effective application.

References

Introduction: The Structural and Stereochemical Nuances of 1,4-Dibromo-2,3-butanediol

An In-depth Technical Guide to the Spectroscopic Characterization of 1,4-Dibromo-2,3-butanediol

This compound is a halogenated diol with the chemical formula C₄H₈Br₂O₂.[1] Its structure, featuring two hydroxyl groups and two terminal bromine atoms, makes it a valuable bifunctional building block in organic synthesis. It serves as a precursor for various complex molecules, including novel arsonolipids, by reacting with reagents like aqueous alkaline sodium arsenite.

The core of this molecule's chemical personality lies in its stereochemistry. With two stereocenters at positions C2 and C3, this compound can exist as three distinct stereoisomers: a pair of enantiomers, (2R,3R) and (2S,3S), and an achiral meso compound, (2R,3S).[2] This stereoisomerism is not a trivial detail; it profoundly influences the molecule's symmetry and, consequently, its spectroscopic signatures. Understanding these differences is paramount for researchers in synthesis and drug development to confirm the identity and purity of their materials.

A prevalent laboratory synthesis involves the electrophilic addition of bromine across the double bond of 2-butene-1,4-diol.[2] This reaction proceeds through a cyclic bromonium ion intermediate, and the stereochemistry of the starting alkene directly dictates the relative stereochemistry of the resulting diol, making stereoselective synthesis a critical consideration.[2] This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data essential for characterizing these structures.

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the connectivity and stereochemical relationships of protons within a molecule. For this compound, the ¹H NMR spectrum is particularly informative due to the influence of the adjacent stereocenters.

Interpreting the ¹H NMR Spectrum

The key to interpreting the spectrum is to recognize that the protons on the C1 and C4 carbons (the CH₂Br groups) are diastereotopic. They are adjacent to a chiral center (C2 or C3), making them chemically non-equivalent. This leads to more complex splitting patterns than simple first-order analysis would suggest.

-

-CH₂Br Protons (H1/H4): Due to their diastereotopicity, the two protons on each brominated carbon are distinct. They will split each other (geminal coupling) and are also split by the adjacent -CHOH proton (vicinal coupling). This results in a complex multiplet, often appearing as a pair of doublets of doublets (dd) or a more complex ABX system. The strong electron-withdrawing effect of the bromine atom shifts these signals significantly downfield.

-

-CHOH Protons (H2/H3): These protons are also on stereocenters and are coupled to the protons on the adjacent CH₂Br group and to each other. Their chemical environment is influenced by both the hydroxyl and bromo-substituted carbons, placing them in a distinct downfield region.

-

-OH Protons: The signals for the hydroxyl protons are typically broad and their chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. They can be confirmed by a D₂O exchange experiment, where the -OH peak disappears.

Impact of Stereoisomerism

-

Meso Compound ((2R,3S)-rel): This isomer possesses a plane of symmetry. Consequently, the two halves of the molecule are chemically equivalent. We expect to see one set of signals for the two equivalent -CH₂Br groups and one signal for the two equivalent -CHOH protons.

-

Enantiomeric Pair (RR/SS): These isomers have C₂ symmetry. The two -CH₂Br groups are equivalent, as are the two -CHOH protons. Therefore, like the meso form, the spectrum will show one set of signals for each type of proton group. Distinguishing the meso form from the racemic mixture of enantiomers by standard ¹H NMR alone can be challenging and may require chiral resolving agents or advanced NMR techniques.

Predicted ¹H NMR Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -OH | Variable (e.g., 2.0-4.0) | Broad Singlet (br s) | 2H |

| -CH₂Br | ~ 3.75 - 3.95 | Multiplet (m) | 4H |

| -CHOH | ~ 3.95 - 4.15 | Multiplet (m) | 2H |

¹³C NMR Spectroscopic Analysis

Carbon NMR (¹³C NMR) provides information on the number of non-equivalent carbon environments in a molecule. For this compound, its utility is primarily in confirming the overall carbon backbone and assessing the molecule's symmetry.

Interpreting the ¹³C NMR Spectrum

-

-CH₂Br Carbon (C1/C4): This carbon is directly attached to the highly electronegative bromine atom, which deshields it, but the effect is less pronounced than for protons. Its signal is expected in the upfield region of the spectrum for carbons attached to electronegative atoms.

-

-CHOH Carbon (C2/C3): This carbon is attached to an oxygen atom, a strongly deshielding group, causing its signal to appear significantly downfield compared to the C1/C4 carbons.

A key insight from ¹³C NMR is derived from the number of signals observed, which directly reflects the molecule's symmetry. For all stereoisomers (meso and the enantiomeric pair), the two halves of the molecule are chemically equivalent due to either a plane of symmetry (meso) or a C₂ axis of rotation (enantiomers). Therefore, all stereoisomers are expected to show only two distinct carbon signals.

Predicted ¹³C NMR Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂Br | ~ 40 - 50 |

| -CHOH | ~ 70 - 75 |

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

Interpreting the IR Spectrum

The IR spectrum of this compound is dominated by features corresponding to its hydroxyl and alkyl halide groups.

-

O-H Stretch: A very prominent, strong, and broad absorption band will be observed in the 3600-3200 cm⁻¹ region. The broadening is a classic indicator of intermolecular hydrogen bonding between the hydroxyl groups.

-

C-H Stretch: Absorptions corresponding to the stretching of sp³ C-H bonds will appear as medium-to-strong bands just below 3000 cm⁻¹ (typically in the 2960-2850 cm⁻¹ range).

-

C-O Stretch: A strong, distinct band in the 1200-1000 cm⁻¹ region signifies the C-O single bond stretching vibration of the secondary alcohol groups.

-

C-Br Stretch: The carbon-bromine stretching vibration gives rise to a strong absorption in the fingerprint region, typically between 600-500 cm⁻¹.

Key IR Absorption Bands

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3600 - 3200 | Strong, Broad |

| sp³ C-H Stretch | 2960 - 2850 | Medium-Strong |

| C-O Stretch | 1200 - 1000 | Strong |

| C-Br Stretch | 600 - 500 | Strong |

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, standardized experimental protocols must be followed.

Protocol 1: High-Resolution ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Shimming: Homogenize the magnetic field by adjusting the shim coils until the sharpest possible peak shape is achieved for the solvent lock signal.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz spectrometer, 32 scans, 1-2 second relaxation delay).

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction.

-

Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks and identify their chemical shifts and multiplicities.

Caption: Workflow for ¹H NMR Spectrum Acquisition.

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This scan measures the ambient environment (e.g., CO₂, water vapor) and will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum (plotted as % Transmittance or Absorbance vs. Wavenumber) is analyzed by identifying the positions and characteristics of the key absorption bands.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Caption: Workflow for ATR-IR Spectrum Acquisition.

Conclusion

The spectroscopic characterization of this compound is a clear illustration of how structure, symmetry, and stereochemistry govern spectral outcomes. ¹H NMR reveals the complex environment of the diastereotopic protons, while ¹³C NMR confirms the molecule's overall symmetry with an economical two-line spectrum for any stereoisomer. IR spectroscopy provides unambiguous evidence for the key hydroxyl and carbon-bromine functional groups. Together, these techniques offer a comprehensive and self-validating system for the positive identification and structural confirmation of this versatile synthetic intermediate.

References

Reactivity of hydroxyl and bromo groups in 1,4-Dibromo-2,3-butanediol

An In-Depth Technical Guide to the Reactivity of Hydroxyl and Bromo Groups in 1,4-Dibromo-2,3-butanediol

Abstract

This compound is a bifunctional chemical compound of significant interest in advanced organic synthesis.[1] Possessing both hydroxyl (-OH) and bromo (-Br) functionalities, its utility is magnified by the presence of two stereocenters, leading to distinct chiral and meso stereoisomers. This guide provides a comprehensive analysis of the reactivity of these functional groups, focusing on the mechanistic principles that govern their transformations. We will explore the dual nature of the molecule, where the hydroxyl groups can act as directing nucleophiles and the bromo groups serve as excellent leaving groups. Particular emphasis is placed on the stereospecific intramolecular reactions that make this molecule a valuable precursor for complex heterocyclic systems, including chiral epoxides.[1] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this versatile building block.

Introduction to this compound: A Stereochemical Overview

This compound is a four-carbon aliphatic chain featuring primary hydroxyl groups at C1 and C4, and bromine atoms at the C2 and C3 positions. The presence of two stereocenters at C2 and C3 gives rise to three stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso compound ((2R,3S)-rel).[1] This stereochemical diversity is not merely a structural footnote; it profoundly dictates the molecule's reactivity and the stereochemical outcome of its subsequent reactions.[1]

The molecule's bifunctional nature allows for a wide array of transformations. The bromine atoms are effective leaving groups, making them prime sites for nucleophilic substitution, while the primary alcohols can undergo oxidation, esterification, or etherification.[1] However, the most compelling chemistry arises from the synergistic interplay between the vicinal hydroxyl and bromo groups, which facilitates intramolecular cyclization to form valuable epoxide intermediates.[1]

| Property | Value |

| Molecular Formula | C₄H₈Br₂O₂[2][3][4] |

| Molecular Weight | 247.91 g/mol [2][3][5] |

| Common CAS Numbers | 14396-65-7 (R,R/S,S mixture), 76818-94-5 (meso), 1947-58-6 (dl-racemic)[1][2][5] |

| Appearance | White to off-white solid |

| Primary Applications | Precursor to chiral epoxides, synthesis of arsonolipids and Gemini surfactants.[1][6] |

Reactivity of the Hydroxyl Groups: Protection and Intramolecular Nucleophilicity

The two primary hydroxyl groups in this compound exhibit reactivity typical of alcohols, but their proximity to each other (a 1,2-diol arrangement) and to the electrophilic carbons bearing bromine atoms unlocks more specialized and powerful transformations.

Diol Protecting Group Strategies

In multi-step syntheses, it is often necessary to mask the reactive hydroxyl groups to prevent unwanted side reactions. The 1,2-diol motif is particularly amenable to protection as a cyclic acetal, which offers excellent stability under basic and neutral conditions.[7][8][9]

| Protecting Group | Reagents | Stability | Cleavage Conditions |

| Isopropylidene (Acetonide) | Acetone or 2,2-dimethoxypropane, acid catalyst (e.g., p-TsOH) | Stable to bases, nucleophiles, mild oxidants, and reducing agents.[7] | Mild acidic hydrolysis (e.g., aq. HCl).[7] |

| Benzylidene Acetal | Benzaldehyde or benzaldehyde dimethyl acetal, acid catalyst | Stable to bases and nucleophiles.[7] | Acidic hydrolysis; Hydrogenolysis (Pd/C, H₂).[7] |

| Cyclic Silyl Ethers (e.g., TIPDS) | TIPDSCl₂, base (e.g., pyridine) | Very stable, robust protection.[7] | Fluoride ions (e.g., TBAF).[7] |

Experimental Protocol: Acetonide Protection of a 1,2-Diol

-

Setup: Dissolve the diol (1.0 equiv) in anhydrous acetone, which serves as both solvent and reagent.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 equiv). Alternatively, 2,2-dimethoxypropane can be added to drive the equilibrium.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench with a mild base (e.g., triethylamine or saturated NaHCO₃ solution) to neutralize the acid catalyst.

-

Isolation: Remove the acetone under reduced pressure. Extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the resulting acetonide by column chromatography if necessary.

Intramolecular Williamson Ether Synthesis: Formation of Epoxides

The most significant reaction pathway for the hydroxyl groups is their role as internal nucleophiles in the formation of epoxides. This occurs via an intramolecular SN2 reaction, often referred to as an intramolecular Williamson ether synthesis.[1]

The process is initiated by a base (e.g., NaOH, K₂CO₃), which deprotonates a hydroxyl group to form a more nucleophilic alkoxide.[10] This alkoxide then performs a backside attack on the adjacent carbon atom, displacing the bromide leaving group and forming a three-membered epoxide ring.[11][12]

Crucially, this reaction is stereospecific. For the SN2 displacement to occur, the attacking nucleophile (the alkoxide) and the leaving group (bromide) must adopt an anti-periplanar conformation. This geometric constraint means that the stereochemistry of the starting diol directly controls the stereochemistry of the resulting epoxide. Given that the molecule contains two such halohydrin systems, treatment with a base can lead to the formation of a diepoxide, such as 1,2:3,4-diepoxybutane.[1]

Reactivity of the Bromo Groups: Sites for Nucleophilic Attack

The carbon-bromine bonds at the C2 and C3 positions are the primary sites for external nucleophilic attack. As secondary alkyl halides, these positions are susceptible to substitution and elimination reactions.

Bimolecular Nucleophilic Substitution (SN2)

The secondary nature of the carbon centers suggests that substitution reactions will proceed via a bimolecular (SN2) mechanism.[1] This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite the bromine leaving group, resulting in an inversion of stereochemistry at that center.[13][14]

The versatility of this reaction allows for the introduction of a wide range of functional groups by selecting the appropriate nucleophile.[15][16]

-

With Hydroxides (e.g., NaOH): Can lead to the formation of butanetetraol, although intramolecular epoxide formation is typically the dominant pathway.[16]

-

With Sodium Arsenite: Reacts to form bis(arsonic acid) derivatives, which are precursors to arsonolipids.[1][5]

-

With Amines: Used to form the spacer in diquaternary Gemini surfactants via substitution of both bromine atoms.[1][6]

Competition with Elimination (E2)

When strong, sterically hindered bases are used, an E2 elimination reaction can compete with substitution, leading to the formation of alkenes. However, for this compound, the intramolecular SN2 reaction to form the epoxide is generally favored due to the proximity of the internal nucleophile (the hydroxyl group), which leads to a more favorable, lower-energy transition state (the Thorpe-Ingold effect).

Synergistic Reactivity: A Stepwise Protocol for Diepoxide Synthesis

The true synthetic power of this compound is realized when both functionalities work in concert. The base-catalyzed conversion to 1,2:3,4-diepoxybutane is a hallmark reaction that exemplifies this synergy.

Experimental Protocol: Synthesis of 1,2:3,4-Diepoxybutane

This protocol is a representative procedure for the conversion of the diol to the diepoxide.

-

Dissolution: Dissolve this compound (1.0 equiv) in a suitable solvent mixture, such as diethyl ether and water.

-

Base Addition: Cool the solution in an ice bath. Add a concentrated aqueous solution of sodium hydroxide (NaOH) (approx. 2.2 equiv) dropwise while stirring vigorously.

-

Reaction: Allow the reaction to stir at room temperature for several hours until TLC analysis indicates the complete consumption of the starting material.

-

Extraction: Separate the organic layer. Extract the aqueous layer multiple times with diethyl ether.

-

Washing & Drying: Combine the organic extracts and wash with brine. Dry the solution over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation: Filter the drying agent and carefully remove the solvent under reduced pressure at low temperature, as the diepoxide product is volatile.

-

Purification: The crude product can be purified by vacuum distillation to yield pure 1,2:3,4-diepoxybutane.

Conclusion: A Molecule of Strategic Importance

This compound is more than a simple bifunctional molecule; it is a sophisticated synthetic tool whose reactivity is governed by a delicate interplay of its hydroxyl and bromo groups. The hydroxyl groups provide a handle for protection or act as potent internal nucleophiles, while the bromo groups serve as reliable leaving groups for both inter- and intramolecular substitution reactions. The stereochemical integrity of the carbon backbone is a critical feature, allowing for the synthesis of specific stereoisomers of valuable downstream products like diepoxides. For the medicinal chemist and the synthetic strategist, a thorough understanding of these mechanistic principles is paramount to unlocking the full potential of this versatile and powerful building block.

References

- 1. (2R,3S)-rel-2,3-Dibromo-1,4-butanediol | RUO | Supplier [benchchem.com]

- 2. dl-2,3-Dibromo-1,4-butanediol [webbook.nist.gov]

- 3. 2,3-Dibromo-1,4-butanediol | C4H8Br2O2 | CID 16041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3-Dibromo-1,4-butanediol|lookchem [lookchem.com]

- 5. 1,4-二溴-2,3-丁二醇 95%, mixture of R,R and S,S isomers | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound CAS#: 14396-65-7 [amp.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]

- 10. byjus.com [byjus.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. transformationtutoring.com [transformationtutoring.com]

- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 14. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. 2,3-Dibromo-1,4-butanediol | 20163-90-0 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Electrophilic Addition of Bromine to 2-Butene-1,4-diol

Abstract

This technical guide provides a comprehensive examination of the electrophilic addition of bromine to 2-butene-1,4-diol. Designed for researchers, scientists, and professionals in drug development, this document delves into the core mechanistic principles, stereochemical outcomes, and the influential role of neighboring hydroxyl groups. Furthermore, a detailed, field-proven experimental protocol is presented, offering a practical framework for the synthesis of 2,3-dibromo-1,4-butanediol, a valuable chiral synthon in organic synthesis.[1] This guide synthesizes theoretical knowledge with practical application to provide a robust understanding of this fundamental organic transformation.

Introduction: Electrophilic Addition to Functionalized Alkenes

The electrophilic addition of halogens to alkenes is a cornerstone reaction in organic chemistry, providing a reliable method for the vicinal dihalogenation of carbon-carbon double bonds.[2][3] The reaction is characterized by its high stereospecificity, typically proceeding via an anti-addition pathway.[4][5] The substrate of interest, 2-butene-1,4-diol, presents a unique case study. It features a central carbon-carbon double bond flanked by two primary allylic hydroxyl groups. This bifunctionality introduces a layer of complexity and potential for intramolecular interactions that can influence the reaction's course and outcome. Understanding this reaction is pivotal for the synthesis of complex molecules, such as chiral epoxides and other heterocyclic systems, which are crucial in medicinal chemistry.[1]

The Core Reaction Mechanism

The generally accepted mechanism for the bromination of an alkene involves a two-step process that explains the observed stereochemistry.[6][7] The presence of the hydroxyl groups in 2-butene-1,4-diol does not fundamentally alter the initial stages of this mechanism but can play a significant role in product distribution, a concept explored in Section 3.

Step 1: Formation of the Cyclic Bromonium Ion

The reaction initiates when the electron-rich π-bond of the 2-butene-1,4-diol double bond acts as a nucleophile, attacking a bromine molecule (Br₂). As the alkene approaches, it induces a dipole in the nonpolar Br-Br bond.[3][8] The proximal bromine atom becomes electrophilic (δ+) and is attacked by the π electrons. Simultaneously, the distal bromine atom departs as a bromide ion (Br⁻). Instead of forming a discrete carbocation, which would be less stable and allow for free rotation, a more stable, three-membered cyclic intermediate known as a bromonium ion is formed.[3][4][6] In this intermediate, the bromine atom is bonded to both carbons of the original double bond, and it carries a formal positive charge.[9][10] This cyclic structure is crucial as it blocks one face of the molecule and prevents rotation around the C-C bond, thereby preserving the stereochemistry of the starting alkene in the intermediate stage.[4]

Step 2: Nucleophilic Attack and Ring-Opening

The second step involves the nucleophilic attack on one of the carbon atoms of the strained bromonium ion ring by the bromide ion (Br⁻) generated in the first step.[3] This attack occurs via an SN2-like mechanism. Critically, the nucleophile must attack from the face opposite to the bulky bromonium ion bridge.[4][7] This "backside" attack forces the C-Br bond to break and results in the two bromine atoms being added to opposite faces of the original double bond, a stereochemical outcome known as anti-addition.[2][4][7] For cis-2-butene-1,4-diol, this stereospecific anti-addition results in the formation of a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromo-1,4-butanediol. Conversely, the addition to trans-2-butene-1,4-diol would yield the meso compound, (2R,3S)-rel-2,3-dibromo-1,4-butanediol.[1]

Caption: Mechanism of Bromine addition to 2-Butene-1,4-diol.

The Role of Neighboring Hydroxyl Groups

A key consideration for this substrate is the potential for the hydroxyl (-OH) groups to act as intramolecular nucleophiles in a process known as Neighboring Group Participation (NGP).[11][12] NGP can lead to rate acceleration (anchimeric assistance) and altered stereochemical outcomes, typically retention of configuration due to a double SN2 inversion.[13][14]

In the context of 2-butene-1,4-diol, after the formation of the bromonium ion, the hydroxyl groups are positioned to attack one of the electrophilic carbons of the three-membered ring. This intramolecular attack would compete with the attack by the external bromide ion.

-

Path A (External Nucleophile): Attack by Br⁻ leads to the expected product, 2,3-dibromo-1,4-butanediol.

-

Path B (Internal Nucleophile - NGP): Intramolecular attack by an -OH group would lead to the formation of a cyclic ether intermediate (a substituted oxetane or tetrahydrofuran derivative). Subsequent reaction steps could then lead to different final products.

The dominant pathway is highly dependent on reaction conditions. In a non-polar, aprotic solvent (e.g., CCl₄, CH₂Cl₂), the external bromide ion is the primary nucleophile, favoring the formation of the dibromo diol.[2] However, in a polar, protic solvent (like water or methanol), the solvent molecules can also act as nucleophiles. More significantly, such solvents can stabilize charged intermediates and facilitate the NGP pathway. While direct participation to form a stable cyclic ether is a plausible side reaction, the primary product under standard bromination conditions is the vicinal dibromide. Careful control of the solvent and temperature is therefore critical to ensure high selectivity for the desired 2,3-dibromo-1,4-butanediol product.

Experimental Protocol: Synthesis of 2,3-Dibromo-1,4-butanediol

This protocol details a laboratory-scale procedure for the bromination of cis-2-butene-1,4-diol. The choice of a non-polar solvent is deliberate to minimize side reactions and favor the desired electrophilic addition pathway.

4.1. Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |

| cis-2-Butene-1,4-diol | 88.11 | 4.41 g | 50.0 | 1.0 |

| Bromine (Br₂) | 159.81 | 2.56 mL (8.00 g) | 50.0 | 1.0 |

| Dichloromethane (CH₂Cl₂) | - | 100 mL | - | Solvent |

| Saturated Sodium Thiosulfate (aq) | - | ~50 mL | - | Quenching Agent |

| Saturated Sodium Bicarbonate (aq) | - | ~50 mL | - | Neutralizing Agent |

| Anhydrous Magnesium Sulfate | - | ~5 g | - | Drying Agent |

4.2. Step-by-Step Methodology

-

Reaction Setup: Dissolve 4.41 g (50.0 mmol) of cis-2-butene-1,4-diol in 50 mL of dichloromethane in a 250 mL round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice-water bath to 0 °C.

-

Causality: Performing the reaction at low temperature is crucial to control the exothermicity of the reaction and to minimize potential side reactions, such as allylic bromination which can be initiated by heat or light.[15][16][17] Dichloromethane is chosen as a relatively non-polar, aprotic solvent to ensure bromine acts as the primary nucleophile.

-

-

Bromine Addition: In a fume hood, carefully measure 2.56 mL (50.0 mmol) of liquid bromine and dissolve it in 50 mL of dichloromethane. Transfer this solution to a dropping funnel. Add the bromine solution dropwise to the stirring diol solution over a period of 30-45 minutes. Maintain the temperature of the reaction mixture at 0 °C.

-

Causality: Dropwise addition of the bromine solution ensures that the concentration of Br₂ in the reaction flask remains low, which helps to control the reaction rate and prevent a rapid temperature increase.[6] The characteristic red-brown color of bromine should disappear as it is consumed, providing a visual indicator of reaction progress.[3][8]

-

-

Reaction Monitoring & Completion: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour. The reaction is complete when the reddish-brown color of bromine has completely faded, yielding a colorless or pale-yellow solution.

-

Workup - Quenching: Slowly add ~50 mL of saturated aqueous sodium thiosulfate solution to the reaction mixture to quench any unreacted bromine. The mixture will separate into two layers.

-

Causality: Sodium thiosulfate (Na₂S₂O₃) is a reducing agent that reacts with excess bromine (Br₂) to form sodium bromide (NaBr) and sodium tetrathionate (Na₂S₄O₆), both of which are colorless and water-soluble, facilitating their removal.

-

-

Workup - Extraction & Washing: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 25 mL portions of dichloromethane. Combine the organic layers. Wash the combined organic layers with ~50 mL of saturated sodium bicarbonate solution, followed by ~50 mL of brine.

-

Causality: The sodium bicarbonate wash neutralizes any residual acidic byproducts, such as HBr, which may have formed. The brine wash helps to remove the bulk of the water from the organic layer before the final drying step.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent (dichloromethane) using a rotary evaporator.

-

Purification: The crude product, 2,3-dibromo-1,4-butanediol, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a white crystalline solid.[18]

Product Characterization

The identity and purity of the synthesized 2,3-dibromo-1,4-butanediol[19][20] should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. The proton NMR should show characteristic shifts for the protons on the carbons bearing the bromine atoms (CH-Br) and the hydroxyl groups (CH₂-OH).

-

Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretch, and the absence of the C=C stretch from the starting material (typically ~1650 cm⁻¹).

-

Mass Spectrometry (MS): MS will confirm the molecular weight (247.91 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a dibrominated compound, showing peaks at M, M+2, and M+4 in an approximate 1:2:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Conclusion

The electrophilic addition of bromine to 2-butene-1,4-diol is a stereospecific reaction that proceeds via a cyclic bromonium ion intermediate to yield the anti-addition product, 2,3-dibromo-1,4-butanediol. While the neighboring hydroxyl groups present the potential for intramolecular participation, reaction conditions can be optimized to favor the desired vicinal dibromination pathway. The detailed protocol provided herein offers a reliable method for the synthesis of this valuable building block, underscoring the importance of mechanistic understanding in guiding practical synthetic chemistry.

References

- 1. (2R,3S)-rel-2,3-Dibromo-1,4-butanediol | RUO | Supplier [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. ladykeanecollege.edu.in [ladykeanecollege.edu.in]

- 5. youtube.com [youtube.com]

- 6. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.net [chemguide.net]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. To understand why Br− adds to a carbon of the bromonium ion rathe... | Study Prep in Pearson+ [pearson.com]

- 11. spcmc.ac.in [spcmc.ac.in]

- 12. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 13. scribd.com [scribd.com]

- 14. imperial.ac.uk [imperial.ac.uk]

- 15. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. CN102249861A - Preparation method of 2,3-dibromo-1,4-butylene glycol and product - Google Patents [patents.google.com]

- 19. 2,3-Dibromo-1,4-butanediol | C4H8Br2O2 | CID 16041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. scbt.com [scbt.com]

The Bromonium Ion Bridge: A Technical Guide to the Stereoselective Synthesis of 1,4-Dibromo-2,3-butanediol

Abstract

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the pivotal role of the bromonium ion intermediate in the synthesis of 1,4-dibromo-2,3-butanediol. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying mechanistic principles that govern the stereochemical outcome of the bromination of 2-butene-1,4-diol. By understanding the formation and subsequent nucleophilic attack of the cyclic bromonium ion, researchers can effectively control the synthesis of this versatile chiral building block. This guide provides detailed experimental protocols, mechanistic diagrams, and a thorough examination of the scientific principles underpinning this important transformation.

Introduction: The Significance of this compound in Synthesis

This compound is a valuable bifunctional molecule that serves as a crucial intermediate in the synthesis of a wide array of more complex chemical entities.[1] Its utility is particularly pronounced in the pharmaceutical industry, where it functions as a key building block for various active pharmaceutical ingredients (APIs).[2] The presence of both hydroxyl and bromo functional groups on a flexible four-carbon backbone allows for a diverse range of chemical modifications. The bromine atoms act as excellent leaving groups in nucleophilic substitution reactions, while the alcohol moieties can undergo oxidation, esterification, or etherification.[1] This versatility makes this compound a sought-after precursor for the construction of chiral epoxides and other heterocyclic systems.[1]

The Core Mechanism: Unveiling the Bromonium Ion Intermediate

The synthesis of this compound is most commonly achieved through the electrophilic addition of bromine (Br₂) to 2-butene-1,4-diol.[1] This reaction is a classic example of alkene halogenation, and its stereochemical outcome is dictated by the formation of a cyclic bromonium ion intermediate.

The mechanism proceeds in two key steps:

-

Formation of the Bromonium Ion: The electron-rich pi (π) bond of the alkene acts as a nucleophile, attacking one of the bromine atoms in the Br₂ molecule. This induces a polarization of the Br-Br bond, leading to the formation of a three-membered ring intermediate known as a bromonium ion, with the concurrent expulsion of a bromide ion (Br⁻).[1] This cyclic structure is crucial as it shields one face of the original double bond.

-

Nucleophilic Attack by the Bromide Ion: The bromide ion, now acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion. Due to steric hindrance from the bulky bromine atom in the three-membered ring, this attack occurs from the opposite face of the molecule in a process known as "anti-addition".[3] This backside attack leads to the opening of the bromonium ion ring and the formation of the vicinal dibromide with a specific trans stereochemistry.

The overall reaction is stereospecific, meaning that the stereochemistry of the starting alkene determines the stereochemistry of the product.

Diagram of the Reaction Mechanism

Caption: Mechanism of bromine addition to 2-butene-1,4-diol.

Experimental Protocol: A Self-Validating System

The following protocol for the synthesis of this compound from 2-butene-1,4-diol is a compilation of best practices designed to ensure high yield and purity. The causality behind each step is explained to provide a deeper understanding of the process.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Butene-1,4-diol | 88.11 | (Specify) | (Calculate) |

| Bromine (Br₂) | 159.81 | (Specify) | (Calculate) |

| Dichloromethane (CH₂Cl₂) | 84.93 | (Specify) | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | (Specify) | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | (Specify) | - |

| Deionized Water | - | (Specify) | - |

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-butene-1,4-diol in anhydrous dichloromethane. The use of an anhydrous solvent is critical to prevent the formation of bromohydrin byproducts, which can occur if water is present and acts as a competing nucleophile.[1]

-

Cooling: Cool the solution to 0-5 °C in an ice bath. Performing the reaction at low temperatures is essential to minimize side reactions such as oxidation or over-bromination, thereby increasing the selectivity for the desired product.[1]

-

Addition of Bromine: Slowly add a solution of bromine in dichloromethane dropwise to the stirred diol solution. The characteristic red-brown color of bromine should disappear as it reacts with the alkene. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench any remaining bromine by adding a saturated solution of sodium bicarbonate until the color disappears.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and deionized water.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Data Presentation: Product Characterization

Accurate characterization of the synthesized this compound is crucial for confirming its identity and purity.

| Property | Value |

| Molecular Formula | C₄H₈Br₂O₂[3] |

| Molecular Weight | 247.91 g/mol [3] |

| Appearance | White to light yellow solid[2] |

| Melting Point | 88-90 °C[4] |

| ¹H NMR (Proton NMR) | Spectral data available on PubChem[3] |

| ¹³C NMR (Carbon NMR) | Spectral data available on PubChem[3] |

| Mass Spectrometry | Spectral data available on PubChem and NIST WebBook[3][5] |

| IR Spectroscopy | Spectral data available on PubChem[3] |

Conclusion: A Foundation for Further Discovery

A thorough understanding of the bromonium ion-mediated synthesis of this compound empowers researchers to produce this valuable intermediate with high stereocontrol and purity. The principles of electrophilic addition and the predictable anti-addition pathway of the bromide ion are fundamental concepts in organic synthesis. By leveraging the bifunctionality of this compound, scientists in drug discovery and materials science can continue to innovate and develop novel molecules with significant therapeutic and practical applications.

References

An In-depth Technical Guide to 1,4-Dibromo-2,3-butanediol: Synthesis, Safety, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,4-Dibromo-2,3-butanediol is a versatile bifunctional molecule that serves as a critical building block in advanced organic synthesis. Its stereochemical complexity and the presence of reactive hydroxyl and bromo functional groups make it a valuable precursor for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, detailed safety and handling protocols, a plausible synthetic route, and its applications as a chiral synthon.

Chemical Identity and Properties

This compound is a halogenated diol with the chemical formula C₄H₈Br₂O₂. Due to the presence of two stereocenters at the C2 and C3 positions, it can exist as multiple stereoisomers. The commercially available compound is often a mixture of isomers.

CAS Numbers:

-

14396-65-7 : This CAS number is frequently associated with this compound, often as a mixture of (R,R) and (S,S) isomers.[1]

-

299-70-7 : This number typically refers to the (D,L)- or (±)-racemic mixture of this compound.[2]

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 247.91 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 82-84 °C | [1] |

| Exact Mass | 245.88910 Da | [2] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Classification:

-

Skin Irritation: Causes skin irritation.

-

Eye Damage: Causes serious eye damage.

-

Respiratory Irritation: May cause respiratory irritation.

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.

-

Response:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If on skin: Wash with plenty of water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

-

Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.

Handling and Storage:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Minimize dust generation and accumulation.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly closed container in a cool, dry place away from incompatible substances.

Synthesis of this compound

Plausible Synthetic Pathway:

Caption: Plausible synthesis of this compound.

Detailed Experimental Protocol (Proposed):

This protocol is adapted from established methods for the synthesis of similar dibrominated alkanes.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-butanediol and a solution of sodium bromide in water.

-

Acid Addition: Slowly add concentrated sulfuric acid to the stirred mixture. This reaction is exothermic and should be performed with caution in an ice bath to control the temperature. The sulfuric acid reacts with sodium bromide in situ to generate hydrobromic acid.

-

Reflux: Heat the reaction mixture to reflux for several hours to ensure the complete substitution of both hydroxyl groups.

-

Work-up: After cooling, pour the reaction mixture into cold water. The denser this compound will separate as an oily layer.

-

Purification: Separate the organic layer and wash it sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with water again. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and purify by recrystallization or chromatography.

Applications in Organic Synthesis and Drug Discovery

The synthetic utility of this compound stems from its bifunctionality, possessing both nucleophilic hydroxyl groups and carbon atoms susceptible to nucleophilic attack due to the bromine leaving groups. This makes it a valuable chiral building block for creating complex molecules.

Key Applications:

-

Precursor to Chiral Epoxides and Heterocycles: The vicinal arrangement of the hydroxyl and bromo groups allows for intramolecular cyclization reactions to form chiral epoxides and other heterocyclic systems, which are common motifs in pharmaceutical compounds.

-

Synthesis of Arsonolipids: this compound reacts with aqueous alkaline sodium arsenite to produce dl-2,3-dihydroxybutane-1,4-bis(arsonic acid). This intermediate can be further functionalized to create arsonolipids, which are analogues of phospholipids and have shown potential as selective anticancer agents.[3]

-

Preparation of Diquaternary Gemini Surfactants: This compound has been utilized in the synthesis of diquaternary gemini surfactants.

Role in Drug Development:

While direct incorporation into blockbuster drugs is not widely documented in the available literature, its role as a versatile chiral synthon is of significant interest to medicinal chemists. The ability to introduce stereocenters and reactive handles makes it a valuable starting material for the synthesis of novel drug candidates. For instance, the diol and dibromo functionalities can be selectively manipulated to build up the carbon skeleton of complex natural products or designed therapeutic agents.

The presence of halogen atoms in drug molecules can significantly modulate their pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. Therefore, the use of building blocks like this compound offers a strategic advantage in the design of new therapeutics.

Spectroscopic Data

For the unambiguous identification and characterization of this compound, a combination of spectroscopic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the protons on the carbon atoms bearing the hydroxyl and bromine groups, as well as the methylene protons. The coupling patterns would provide information about the connectivity of the atoms.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the four carbon atoms in the molecule, with their chemical shifts being influenced by the attached electronegative oxygen and bromine atoms.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

References

Methodological & Application

Application Note & Protocol: Synthesis of Chiral Epoxides from 1,4-Dibromo-2,3-butanediol

Introduction: The Strategic Importance of Chiral Epoxides